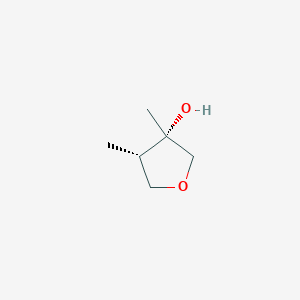
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H13ClF3N3OS and its molecular weight is 435.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Science Applications
The compound has been used in the synthesis of azo polymers with electronic push and pull structures, displaying characteristics of 'living'/controlled free radical polymerization. Such polymers exhibit photoinduced birefringence and surface relief grating (SRG), which are significant for optoelectronic devices (H. Cao et al., 2008).
Corrosion Inhibition
Research includes the investigation of corrosion protection behavior of related compounds on mild steel in acidic solutions. These studies use electrochemical methods to demonstrate significant inhibition efficiency, highlighting the potential of such compounds in protecting metal surfaces against corrosion (P. Paul, M. Yadav, I. Obot, 2020).
Synthesis and Biological Evaluation of Novel Compounds
Compounds with structural similarities have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, showing promising results (F. Sa̧czewski et al., 2004). Another study synthesized heteroarylacrylonitriles, demonstrating potent tubulin inhibition, which is crucial for the development of new anticancer drugs (A. Carta et al., 2011).
Propiedades
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3OS/c1-28-15-4-2-3-12(7-15)18-11-29-19(27-18)13(9-25)10-26-14-5-6-17(21)16(8-14)20(22,23)24/h2-8,10-11,26H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISPTPVMEPXKJL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenoxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one](/img/structure/B2646422.png)
![6,7-Bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2646423.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B2646424.png)
![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2646425.png)

![N-[3-(2-Benzylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2646431.png)
![3-Methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2646433.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)
![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)

![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)
![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)